2-(2-Benzofuranyl)-2-imidazoline hydrochloride
Overview
Description
“2-Benzofuranyl methyl ketone” is a heterocyclic compound . It has been used to synthesize many benzofuran derivatives . It’s also used to prepare fluorinated chalcones .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the Claisen-Schmidt condensation of 2-acetylbenzofuran with fluorinated benzaldehydes .Molecular Structure Analysis
The empirical formula of “2-Benzofuranyl methyl ketone” is C10H8O2 . The molecular weight is 160.17 .Chemical Reactions Analysis
Benzofuran compounds are often involved in interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis
“2-Benzofuranyl methyl ketone” is a solid with a boiling point of 110-113 °C/3 mmHg and a melting point of 70-72 °C .Scientific Research Applications
Neuroprotection in Stroke : 2-BFI demonstrated neuroprotective effects in rat models of focal cerebral ischemia, suggesting its potential as a treatment for stroke. It improved neurological scores, reduced infarct volume, and decreased cell death in the brain (Zhao Han et al., 2009).
Dopamine Release in Brain : 2-BFI acts as a dopamine-releasing agent in the brain, indicating its potential influence on dopaminergic pathways, which could have implications for treating disorders related to dopamine dysregulation (A. Sastre-Coll et al., 2001).
Antidepressant-like Effects : In mouse models, 2-BFI exhibited antidepressant-like effects, reducing immobility time in tests used to assess depression. This suggests a potential role for 2-BFI in treating depression, involving serotonergic, dopaminergic, and imidazoline systems (Raquel Tonello et al., 2012).
Enhancement of Opioid Analgesia : 2-BFI enhanced the antinociceptive effects of opioids like morphine and tramadol in rat models, suggesting its potential use in improving pain management (D. Thorn et al., 2011).
Potential in Treating Neurodegenerative Diseases : 2-BFI showed promise in neuroprotection against conditions like experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by reducing inflammatory cytokines and neuronal injury markers (Yingjian Zhu et al., 2014).
Role in Alzheimer's Disease : As an imidazoline I2 receptor ligand, 2-BFI (LSL60101) showed neuroprotective roles by reducing apoptosis and modulating oxidative stress in Alzheimer's disease models (Sergio Rodríguez-Arévalo et al., 2021).
Regulation of Th17/Treg Balance in Stroke : In rat models of ischemic stroke, 2-BFI influenced the balance between Th17 and Treg cells, suggesting its role in modulating immune responses following stroke (Yirui Huang et al., 2020).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662766 | |
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |
CAS RN |
89196-95-2 | |
Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.